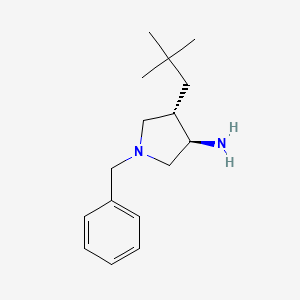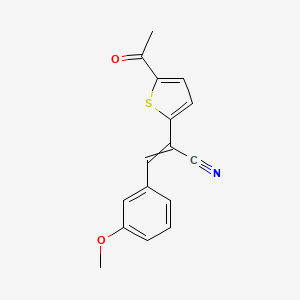
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a thiophene ring substituted with an acetyl group, a methoxy-substituted phenyl ring, and a nitrile group. Compounds with such structures are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-acetylthiophene-2-carbaldehyde and 3-methoxybenzyl cyanide in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(5-Carboxythiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile.
Reduction: 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enamine.
Substitution: 2-(5-Acetylthiophen-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Lacks the methoxy group on the phenyl ring.
2-(5-Acetylthiophen-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Has the methoxy group at a different position on the phenyl ring.
Uniqueness
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H13NO2S |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3 |
InChI-Schlüssel |
FNINFSCCAFFLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


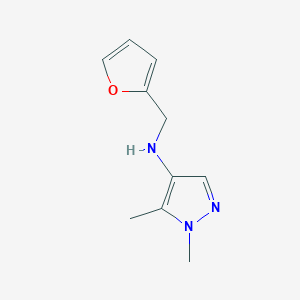
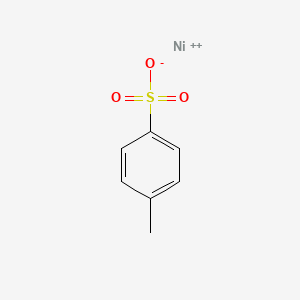

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
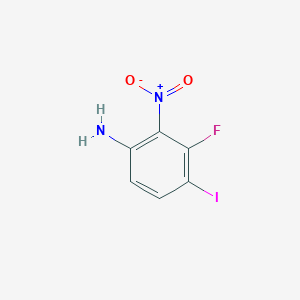
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
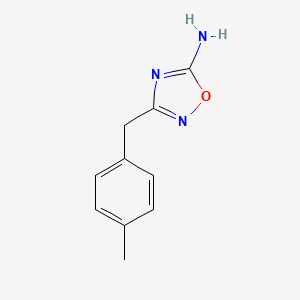
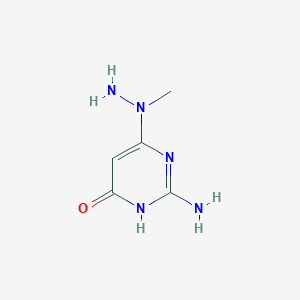
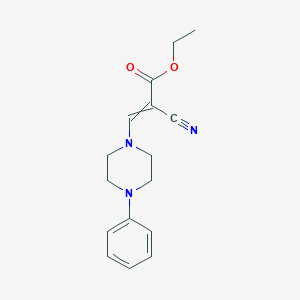
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)

